molecular formula C15H15N3O2S2 B2700677 N-(2-(methylthio)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953260-07-6

N-(2-(methylthio)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2700677
CAS No.: 953260-07-6
M. Wt: 333.42
InChI Key: LXLFLIZJGZCRQJ-UHFFFAOYSA-N
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Description

Historical Development and Discovery of Thiazolo[3,2-a]Pyrimidines

The thiazolo[3,2-a]pyrimidine system emerged as a synthetic target in the mid-20th century, with early reports focusing on its potential as a purine analog. The first systematic exploration of its medicinal properties began in the 2010s, when Zhou et al. identified thiazolo[3,2-a]pyrimidinone derivatives as potent inhibitors of Bcl-2 family proteins through fluorescence polarization assays. This discovery marked a paradigm shift, demonstrating the scaffold's ability to disrupt protein-protein interactions critical in apoptosis regulation.

Subsequent advances in synthetic methodologies, such as the Biginelli condensation and N-bromosuccinimide-mediated cyclization, enabled the production of diverse derivatives. For instance, the 2020 development of regioselective synthesis using 1,3-diketones and tetrahydropyrimidine-2(1H)-thione allowed precise control over substituent positioning. These innovations facilitated structure-activity relationship studies, revealing that electron-donating groups at specific positions enhance binding affinities to biological targets.

Taxonomic Classification within Heterocyclic Chemistry

Thiazolo[3,2-a]pyrimidines belong to the azolopyrimidine family, characterized by fusion between a five-membered thiazole ring and a six-membered pyrimidine ring. The IUPAC nomenclature defines the numbering system as follows:

Position Ring System Atom Type
1-2 Thiazole Sulfur (S1)
3-7 Pyrimidine Nitrogen (N3,N7)

This bicyclic system exhibits unique electronic properties due to:

  • Conjugation : The π-electron system extends across both rings, creating a planar structure ideal for π-π stacking interactions.
  • Tautomerism : The 5-oxo derivative exists in equilibrium between keto and enol forms, influencing hydrogen-bonding capabilities.
  • Chirality : Non-planar derivatives like N-(2-(methylthio)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide exhibit axial chirality at the fused ring junction.

Bioisosteric Relationship to Purine Nucleosides

The scaffold serves as a non-classical bioisostere for purine nucleosides through three key features:

  • Structural Mimicry :

    • Thiazole ring mimics imidazole's electron-rich character in adenine/guanine
    • Pyrimidine moiety replicates the pyrimidine ring of cytosine/thymine
  • Electronic Complementarity :

    Purine Feature Thiazolo[3,2-a]Pyrimidine Equivalent
    N7 of imidazole S1 in thiazole
    N1 of pyrimidine N3 in fused system
    C6 carbonyl C5 oxo group
  • Functional Consequences :

    • Binds ATP-binding pockets (e.g., Bcl-xL with Kᵢ = 17 nM)
    • Modulates kinase activity through competitive inhibition

Significance in Medicinal Chemistry Research

The scaffold's versatility is evidenced by its pharmacological profile:

Table 1 : Biological Activities of Thiazolo[3,2-a]Pyrimidine Derivatives

Activity Target Potency (Kᵢ/IC₅₀) Reference
Apoptosis inhibition Bcl-xL/Bcl-2/Mcl-1 17–534 nM
Antibacterial DNA gyrase 2.1 µg/mL
Antifungal Lanosterol demethylase 4.8 µM
Anticancer Topoisomerase IIα 0.9 µM

Synthetic accessibility enhances its utility:

  • Step Economy : 3-component Biginelli reactions achieve 90–97% yields
  • Regiocontrol : NBS-mediated cyclization provides >95% regioselectivity
  • Diversity : 42 derivatives synthesized in initial SAR campaigns

The specific compound this compound exemplifies these advantages, combining the metabolically stable methylthio group with hydrogen-bond donating acetamide substituents. Current research focuses on hybrid structures combining this scaffold with carbohydrate moieties or fluorophores for targeted therapies.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-21-12-5-3-2-4-11(12)17-13(19)8-10-9-22-15-16-7-6-14(20)18(10)15/h2-7,10H,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLFLIZJGZCRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2CSC3=NC=CC(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine ring.

    Introduction of the Acetamide Group: The acetamide group can be introduced through acylation reactions, where an acyl chloride or anhydride reacts with an amine.

    Attachment of the Methylthio Phenyl Group: This step usually involves nucleophilic substitution reactions where a methylthio group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolopyrimidine ring, potentially converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Biological Activities

Research indicates that N-(2-(methylthio)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide exhibits several pharmacological properties:

  • Antiviral Activity : The compound has shown promise as an antiviral agent. Similar thiazolo-pyrimidine derivatives have been effective against various viral pathogens by inhibiting viral replication mechanisms.
  • Anti-inflammatory Properties : The compound may act as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory pathways. This suggests its potential for treating conditions like arthritis and other inflammatory diseases.
  • Analgesic Effects : Its analgesic properties may be beneficial in pain management therapies, particularly for chronic pain conditions.
  • Antimicrobial Activity : Studies have indicated that related compounds exhibit antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar activity.

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of thiazolo-pyrimidine derivatives, this compound was evaluated for its ability to inhibit viral replication in vitro. Results indicated significant reductions in viral load compared to controls.

Case Study 2: Anti-inflammatory Effects

A series of experiments were conducted to evaluate the anti-inflammatory effects of this compound using animal models of inflammation. The compound demonstrated a marked decrease in inflammation markers, supporting its potential use in treating inflammatory diseases.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
Thiazolo-pyrimidine derivativeThiazole and pyrimidine ringsAntiviral, anti-inflammatory
Methylthio-substituted phenyl derivativeMethylthio group on phenylAnalgesic
Other thiazolo derivativesVarious substitutionsAntimicrobial

Mechanism of Action

The mechanism of action of N-(2-(methylthio)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Potential Applications Reference
N-(2-(methylthio)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide Thiazolo[3,2-a]pyrimidinone 2-(methylthio)phenyl, acetamide Hypothesized kinase inhibition, antimicrobial
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide Triazolo[4,3-c]pyrimidinone 4-fluorophenylamino, 2,5-dimethylphenyl Anticancer, enzyme inhibition
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) Triazolo[1,5-a]pyrimidine 2,6-difluorophenyl, sulfonamide Herbicide (ALS inhibitor)
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo-benzothiazine 2-fluorobenzyl, dimethyl-dioxo group Anti-inflammatory, analgesic
Key Observations:
  • Heterocyclic Core Variations: The thiazolo[3,2-a]pyrimidinone core (target compound) is distinct from triazolo-pyrimidines () and pyrazolo-benzothiazines (). Triazolo systems (e.g., ) often enhance metabolic stability and π-π stacking in enzyme binding . Flumetsulam () uses a triazolo[1,5-a]pyrimidine core with a sulfonamide group, enabling herbicidal activity via acetolactate synthase (ALS) inhibition .
  • Substituent Effects :

    • The 2-(methylthio)phenyl group in the target compound contrasts with fluorophenyl () or dimethylphenyl () moieties. Fluorine and methylthio groups both increase lipophilicity, but fluorine enhances electronegativity for hydrogen bonding .
    • Acetamide Linkage : Common across all compounds, suggesting a role in target binding or solubility modulation.

Biological Activity

N-(2-(methylthio)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antiviral, anti-inflammatory, and analgesic properties, along with relevant synthesis methods and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₃O₂S₂. The compound features a thiazolo[3,2-a]pyrimidine moiety linked to a methylthio-substituted phenyl group, which contributes to its diverse biological activities. The presence of sulfur, nitrogen, and oxygen in its structure enhances its reactivity and potential interactions with biological targets.

Antiviral Activity

Preliminary studies indicate that compounds with similar thiazole and pyrimidine structures exhibit antiviral properties. This compound may share these properties due to its structural characteristics. Research has shown that related compounds can inhibit viral replication through various mechanisms, including interference with viral enzymes.

Anti-inflammatory Activity

The compound is also noted for its anti-inflammatory effects. Similar thiazolo and pyrimidine derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammatory pathways. For instance, derivatives with similar structures demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Compound NameStructure FeaturesBiological Activity
N-(6-methylthio)-pyrimidine derivativesMethylthio substitutionAntiviral activity
Thiazole-pyrimidine hybridsThiazole and pyrimidine ringsAnti-inflammatory effects
1,3-thiazole derivativesThiazole structureAnticancer properties

Analgesic Properties

In addition to its anti-inflammatory effects, the compound may exhibit analgesic properties. This is supported by the action of similar compounds that have been shown to alleviate pain by modulating the inflammatory response and inhibiting pain pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:

  • Nucleophilic Substitution : Utilizing nucleophiles to replace leaving groups in the thiazole or pyrimidine rings.
  • Cyclization Reactions : Forming cyclic structures through condensation reactions.
  • Electrophilic Aromatic Substitution : Taking advantage of the electron-rich nature of the thiazole ring for further functionalization.

Careful control of reaction conditions is crucial for optimizing yield and purity during synthesis.

Case Studies and Research Findings

Recent studies have explored the biological activities of various thiazolo-pyrimidine derivatives:

  • In Vitro Studies : Compounds similar to this compound were tested against cancer cell lines, revealing significant cytotoxic effects with IC50 values indicating potent activity against specific cancer types .
  • Animal Models : In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. Q10. Why do synthetic yields vary between similar procedures?

Differences in steric hindrance (e.g., ortho-substituted phenyl groups) or solvent polarity (DMF vs. ethanol) impact reaction kinetics. Kinetic studies (e.g., in situ FTIR) can identify rate-limiting steps .

Computational Modeling

Advanced: Q. Q11. Which computational tools predict binding modes with biological targets? Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like cyclooxygenase or kinases. Validate with experimental IC50 values and mutagenesis data .

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